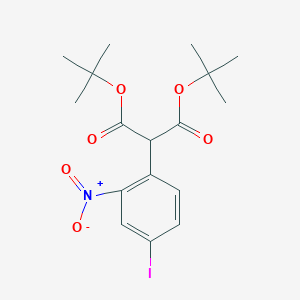![molecular formula C11H17NS B13085252 4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13085252.png)
4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of crotonaldehyde and an acid catalyst in the presence of a solvent . The reaction conditions must be carefully controlled to ensure the correct formation of the thieno[3,2-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thieno[3,2-c]pyridine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, protein synthesis, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
- Imazapyr
- Pyrrolo[3,4-c]pyridine derivatives
Uniqueness
4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific thieno[3,2-c]pyridine core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H17NS |
|---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
4-methyl-4-propan-2-yl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H17NS/c1-8(2)11(3)9-5-7-13-10(9)4-6-12-11/h5,7-8,12H,4,6H2,1-3H3 |
InChI Key |
RANKTOHDOBGCRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C2=C(CCN1)SC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


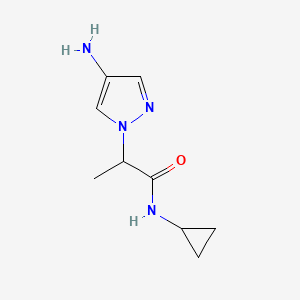
![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13085173.png)
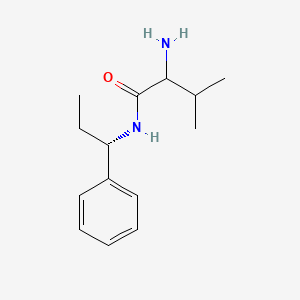
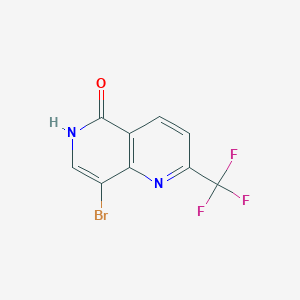
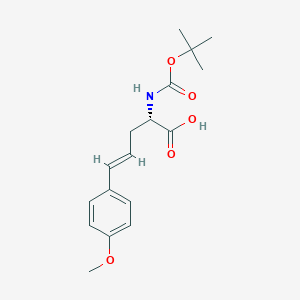
![1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B13085201.png)

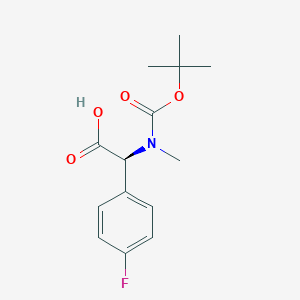
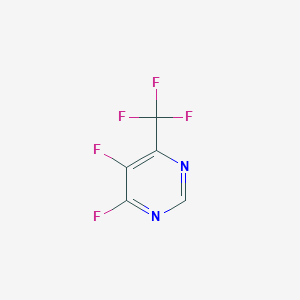
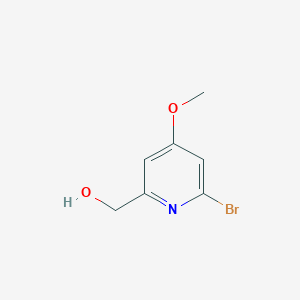
![Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13085223.png)
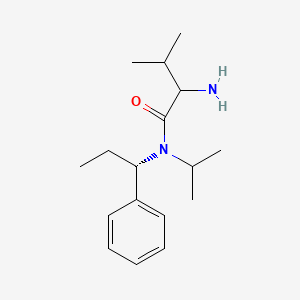
![5-Hexyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B13085230.png)
